molecular formula C19H20BrNO4 B2859524 6-bromo-N-[2-(cyclohexen-1-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide CAS No. 701217-54-1

6-bromo-N-[2-(cyclohexen-1-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide

Cat. No. B2859524
CAS RN: 701217-54-1
M. Wt: 406.276
InChI Key: PERJVNYTGNXMSI-UHFFFAOYSA-N
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Description

The compound “6-bromo-N-[2-(cyclohexen-1-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide” is a complex organic molecule. It contains a cyclohexene ring, which is a six-membered carbon ring with one double bond . The molecule also has a bromine atom, a methoxy group (-OCH3), and a carboxamide group (-CONH2) attached to a chromene structure .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclohexene ring . The 3D structure may be determined using techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the bromine atom could be replaced in a nucleophilic substitution reaction, or the double bond in the cyclohexene ring could participate in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a bromine atom could increase its molecular weight and potentially its boiling point . The cyclohexene ring could influence its shape and possibly its solubility in different solvents .

Scientific Research Applications

Environmental Exposure and Biomonitoring

  • Environmental Exposure to Plasticizers : Research on 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), a plasticizer used to replace phthalates, shows the presence of oxidative metabolites in urine, suggesting potential for biomonitoring of environmental exposure to these chemicals (Silva et al., 2013).

Pharmacological Studies

  • Sigma Receptor Imaging in Breast Cancer : A study investigated the use of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide for sigma receptor scintigraphy in patients with suspected primary breast cancer, highlighting the application of structurally complex molecules in medical imaging and diagnosis (Caveliers et al., 2002).

Future Directions

The future research directions for this compound could be vast, ranging from exploring its potential uses in medicine, materials science, or as a building block in synthetic chemistry. Further studies could also focus on optimizing its synthesis or investigating its physical and chemical properties in more detail .

properties

IUPAC Name

6-bromo-N-[2-(cyclohexen-1-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO4/c1-24-16-11-14(20)9-13-10-15(19(23)25-17(13)16)18(22)21-8-7-12-5-3-2-4-6-12/h5,9-11H,2-4,6-8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERJVNYTGNXMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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